4-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzene-1-sulfonamide
CAS No.:
Cat. No.: VC11423853
Molecular Formula: C18H18ClN3O3S
Molecular Weight: 391.9 g/mol
* For research use only. Not for human or veterinary use.
![4-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzene-1-sulfonamide -](/images/structure/VC11423853.png)
Specification
Molecular Formula | C18H18ClN3O3S |
---|---|
Molecular Weight | 391.9 g/mol |
IUPAC Name | 4-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylbenzenesulfonamide |
Standard InChI | InChI=1S/C18H18ClN3O3S/c1-13(2)22(26(23,24)16-10-8-15(19)9-11-16)12-17-20-18(21-25-17)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 |
Standard InChI Key | RBAHDYLDDQQSCJ-UHFFFAOYSA-N |
SMILES | CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES | CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
Molecular Architecture and Physicochemical Properties
Core Structural Features
The molecule consists of three primary components:
-
A 4-chlorobenzenesulfonamide backbone, characterized by a sulfonamide group (-SONH-) attached to a para-chlorinated benzene ring.
-
An N-(propan-2-yl) substituent, introducing a branched alkyl chain that may influence lipophilicity and steric interactions.
-
A 3-phenyl-1,2,4-oxadiazol-5-ylmethyl group, where the oxadiazole ring (a five-membered heterocycle with two nitrogen and one oxygen atom) is substituted with a phenyl group at position 3 and linked via a methylene bridge to the sulfonamide nitrogen.
This combination creates a hybrid structure merging sulfonamide pharmacophores with oxadiazole-based heterocycles, both known for their bioactivity in medicinal chemistry .
Computed Physicochemical Parameters
While experimental data for this compound is unavailable, parameters can be extrapolated from structurally related molecules (Table 1):
Table 1: Estimated Physicochemical Properties
The elevated logP suggests moderate lipophilicity, potentially enhancing membrane permeability but posing challenges for aqueous solubility. The polar sulfonamide and oxadiazole groups may facilitate target binding through hydrogen bonding and dipole interactions .
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
The compound can be dissected into two key intermediates:
-
4-Chlorobenzenesulfonyl chloride: A common sulfonating agent for introducing the sulfonamide moiety.
-
N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine: An oxadiazole-containing amine for nucleophilic substitution.
Proposed Synthesis Route
-
Oxadiazole Ring Formation:
-
Alkylation of Amine:
-
Sulfonamide Coupling:
Critical Reaction Parameters:
-
Temperature control (<0°C) during sulfonyl chloride reactions to minimize hydrolysis .
-
Use of anhydrous conditions to prevent oxadiazole ring degradation .
Hypothesized Biological Activities and Mechanisms
Predicted Pharmacokinetic Profile
-
Absorption: Moderate intestinal absorption due to balanced lipophilicity/hydrophilicity.
-
Metabolism: Likely hepatic oxidation of the isopropyl group and glucuronidation of the sulfonamide .
-
Excretion: Primarily renal, with potential sulfonamide-related crystalluria risks at high doses .
Comparative Analysis with Structural Analogs
Table 2: Activity Trends in Related Compounds
The target compound’s dual sulfonamide-oxadiazole architecture positions it as a candidate for multitarget therapies, potentially surpassing analogs in selectivity due to its branched alkyl chain.
Challenges and Future Directions
Synthetic Optimization
-
Yield Improvement: Microwave-assisted synthesis could enhance oxadiazole ring formation efficiency .
-
Chiral Resolution: If the isopropyl group induces chirality, enantioselective synthesis may be required for pharmacological evaluation.
Biological Testing Priorities
-
In vitro Screening: Prioritize assays against HDAC isoforms, TS, and bacterial dihydropteroate synthase.
-
ADMET Profiling: Assess solubility, plasma protein binding, and CYP450 interactions.
-
X-ray Crystallography: Determine binding modes with target enzymes to guide structure-based optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume